molecular formula C21H40O4 B089519 2-Hydroxypropyl ricinoleate CAS No. 142-56-3

2-Hydroxypropyl ricinoleate

Cat. No. B089519
CAS RN: 142-56-3
M. Wt: 356.5 g/mol
InChI Key: JZSMZIOJUHECHW-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxypropyl ricinoleate (HPR) is a derivative of castor oil, which is a natural plant oil obtained from the seeds of the Ricinus communis plant. HPR is a non-ionic surfactant that is widely used as an emulsifier, solubilizer, and lubricant in various industrial applications. In recent years, HPR has gained significant attention in scientific research due to its potential use in drug delivery systems, cosmetics, and other biomedical applications.

Mechanism Of Action

The mechanism of action of 2-Hydroxypropyl ricinoleate is not fully understood. However, it is believed that 2-Hydroxypropyl ricinoleate acts as a permeation enhancer, facilitating the transport of drugs across biological membranes. 2-Hydroxypropyl ricinoleate may also interact with cell membranes and alter their physical properties, leading to increased drug uptake.

Biochemical And Physiological Effects

2-Hydroxypropyl ricinoleate has been shown to be biocompatible and non-toxic, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that 2-Hydroxypropyl ricinoleate can enhance the cytotoxicity of anticancer drugs in cancer cells. 2-Hydroxypropyl ricinoleate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Hydroxypropyl ricinoleate is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This can lead to improved therapeutic efficacy and reduced side effects. 2-Hydroxypropyl ricinoleate is also biocompatible and non-toxic, making it a safe option for biomedical applications. However, 2-Hydroxypropyl ricinoleate may have limitations in terms of stability and shelf life, which can affect its effectiveness in drug delivery systems.

Future Directions

There are several potential future directions for research on 2-Hydroxypropyl ricinoleate. One area of interest is the development of 2-Hydroxypropyl ricinoleate-based drug delivery systems for the treatment of cancer and other diseases. Another area of focus is the use of 2-Hydroxypropyl ricinoleate in the formulation of cosmetics and personal care products. Additionally, further studies are needed to elucidate the mechanism of action of 2-Hydroxypropyl ricinoleate and its potential side effects in vivo. Overall, 2-Hydroxypropyl ricinoleate has shown significant promise in various scientific research applications and is a promising candidate for further investigation.

Synthesis Methods

2-Hydroxypropyl ricinoleate is synthesized by the reaction of castor oil with propylene oxide in the presence of a catalyst. The reaction results in the formation of a hydroxyl group at the 2-position of the ricinoleic acid molecule, which is then esterified with propylene oxide to produce 2-Hydroxypropyl ricinoleate.

Scientific Research Applications

2-Hydroxypropyl ricinoleate has been extensively studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. 2-Hydroxypropyl ricinoleate has also been used as a surfactant in the formulation of liposomes, which are lipid-based nanoparticles that can encapsulate drugs and target specific tissues or cells.

properties

CAS RN

142-56-3

Product Name

2-Hydroxypropyl ricinoleate

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

2-hydroxypropyl (E)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10+

InChI Key

JZSMZIOJUHECHW-JLHYYAGUSA-N

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)OCC(C)O)O

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O

Other CAS RN

142-56-3

Origin of Product

United States

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